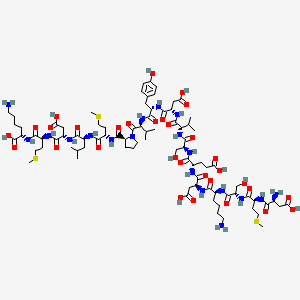
CID 92043244
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracalcium diphosphorus nonaoxide cannot be prepared in aqueous solutions as any precipitates with the correct Ca/P ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are employed. One common method involves heating a mixture of calcium hydrogen phosphate (CaHPO₄) and calcium carbonate (CaCO₃) at temperatures between 1450-1500°C for up to 12 hours. The reaction is as follows :
[ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, tetracalcium diphosphorus nonaoxide is often produced as a by-product in the manufacture of hydroxyapatite coatings for metal implants. The process involves plasma spraying hydroxyapatite onto the metal surface, during which tetracalcium diphosphorus nonaoxide can form .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracalcium diphosphorus nonaoxide undergoes several types of chemical reactions, including hydrolysis and reactions with acidic calcium phosphates.
Common Reagents and Conditions
Reaction with Acidic Calcium Phosphates: It reacts with dicalcium diphosphate dihydrate (CaHPO₄·2H₂O) to form hydroxyapatite.
Major Products Formed
Hydroxyapatite: Formed through hydrolysis and reactions with acidic calcium phosphates.
Calcium Hydroxide: Formed as a by-product during hydrolysis.
Applications De Recherche Scientifique
Tetracalcium diphosphorus nonaoxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a precursor for the synthesis of other calcium phosphate compounds and as a reagent in various chemical reactions .
Biology and Medicine
In the biomedical field, tetracalcium diphosphorus nonaoxide is widely used in bone regeneration applications due to its good biodegradability and biocompatibility. It is a key component in self-setting calcium phosphate cements used for bone repair .
Industry
Industrially, it is used in the production of fertilizers and as a component in certain types of cements and ceramics .
Mécanisme D'action
The mechanism by which tetracalcium diphosphorus nonaoxide exerts its effects, particularly in bone regeneration, involves its conversion to hydroxyapatite under physiological conditions. This conversion provides a scaffold that supports new bone growth. The compound interacts with biological tissues, promoting cell attachment and proliferation, which are crucial for effective bone healing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroxyapatite (Ca₅(PO₄)₃(OH))
- Dicalcium phosphate (CaHPO₄)
- Tricalcium phosphate (Ca₃(PO₄)₂)
Uniqueness
Tetracalcium diphosphorus nonaoxide is unique due to its higher Ca/P ratio compared to other calcium phosphates, making it the most phosphorus-poor phosphate. This property contributes to its distinct reactivity and solubility, which are advantageous in various applications, particularly in the biomedical field .
Propriétés
Formule moléculaire |
Ca4H6O9P2-16 |
|---|---|
Poids moléculaire |
372.30 g/mol |
InChI |
InChI=1S/4Ca.9O.2H3P/h;;;;;;;;;;;;;2*1H3/q;;;+2;9*-2;; |
Clé InChI |
OXXDRYQCOOGHLG-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].P.P.[Ca].[Ca].[Ca].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)

![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)



![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)



![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)

